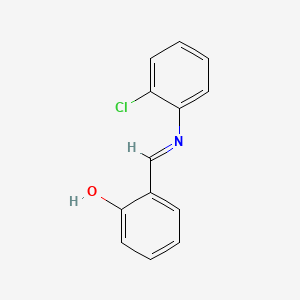

Salicylidene o-chloroaniline

描述

Significance of Salicylideneaniline (B1219908) Derivatives in Contemporary Chemical Research

Salicylideneaniline derivatives, including Salicylidene o-chloroaniline, are a subject of significant interest in modern chemical research due to their diverse and tunable properties. rsc.orgup.ac.za These compounds are known for their chromism, exhibiting changes in color in response to external stimuli such as light (photochromism) and heat (thermochromism). rsc.orgup.ac.zarsc.org This behavior is often linked to a process of intramolecular proton transfer between two tautomeric forms: the enol-imine (EI) and the keto-amine (KA) forms. rsc.orgrsc.org

The photochromic and thermochromic properties of salicylideneaniline derivatives make them promising candidates for applications in molecular switches and other responsive materials. rsc.orgoup.com Researchers have explored how to control these properties by modifying the molecular structure, for instance, by introducing different substituents on the aniline (B41778) or salicylaldehyde (B1680747) rings. oup.com

Furthermore, salicylideneaniline derivatives serve as versatile ligands in coordination chemistry. researchgate.netresearchgate.net The imine nitrogen and the phenolic oxygen atoms can coordinate with various metal ions, forming stable metal complexes. noveltyjournals.comresearchgate.net These complexes have been investigated for a range of applications, including catalysis, and as pigments and dyes. noveltyjournals.com

Academic Importance of the Imine Functionality in Molecular Systems

The imine or Schiff base functionality (C=N) is of fundamental importance in both synthetic and biological chemistry. testbook.comnews-medical.net This functional group is a key structural motif in a wide array of organic molecules and plays a crucial role in numerous chemical reactions. acs.org

Key aspects of the imine functionality's importance include:

Versatility in Synthesis: Imines are valuable intermediates in organic synthesis, particularly for the formation of carbon-nitrogen bonds and the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgacs.org They can undergo a variety of reactions, including reduction to form amines and cycloaddition reactions. wikipedia.orgtestbook.com

Coordination Chemistry: The nitrogen atom of the imine group possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. testbook.comwikipedia.org This ability allows for the formation of a vast number of Schiff base metal complexes with diverse structures and catalytic activities. wikipedia.org

Biological Relevance: The imine linkage is found in various biological systems and is essential for the function of many enzymes. testbook.comnews-medical.net For example, the formation of a Schiff base between an amino acid and pyridoxal (B1214274) phosphate (B84403) is a key step in many metabolic reactions. wikipedia.org

The reactivity of the imine group is influenced by both steric and electronic effects of the substituents attached to the carbon and nitrogen atoms. acs.org The carbon-nitrogen double bond, typically with a length of 1.29–1.31 Å in non-conjugated imines, is a key feature dictating its chemical behavior. wikipedia.orgtestbook.com

Historical Context of Chromogenic Schiff Bases Studies

The study of Schiff bases dates back to 1864, when they were first reported by Hugo Schiff. noveltyjournals.comresearchgate.net These compounds result from the condensation of primary amines with carbonyl compounds. noveltyjournals.com The development of the Schiff test, an early chemical test for the detection of aldehydes, further highlighted the importance of these compounds in organic chemistry. wikipedia.org This test relies on the reaction of an aldehyde with a decolorized fuchsin solution (Schiff reagent) to produce a characteristic magenta color. wikipedia.org

The chromogenic (color-producing) properties of certain Schiff bases have long been a subject of interest. This characteristic arises from the electronic structure of the molecules, which can be readily altered by factors such as solvent polarity, pH, or coordination with metal ions, leading to observable color changes. nih.gov

Historically, research into chromogenic Schiff bases has been driven by their potential applications as dyes, pigments, and analytical reagents. noveltyjournals.comnih.gov More recently, the focus has expanded to include their use in developing chemosensors for the detection of specific ions or molecules. nih.govsci-hub.se The ability of these compounds to exhibit distinct color changes upon binding to a target analyte forms the basis of these sensory applications. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-[(2-chlorophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZYMXSMSDKXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279199 | |

| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-42-7 | |

| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene o-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques

Condensation Reactions for Salicylidene o-chloroaniline Synthesis

The most fundamental method for synthesizing this compound involves the direct condensation of an equimolar mixture of salicylaldehyde (B1680747) and 2-chloroaniline (B154045). scispace.com This reaction forms the characteristic azomethine or imine group (–C=N–) that defines the Schiff base structure. Typically, the process involves heating the reactants in a suitable solvent, often with a catalyst, to facilitate the removal of a water molecule and drive the reaction to completion. researchgate.net

One common procedure involves refluxing the reactants in an ethanol (B145695) solution for several hours. researchgate.netscispace.com For instance, a synthesis of the related N-salicylidene-4-chloroaniline involves refluxing the precursor aniline (B41778) and salicylaldehyde in ethanol at 80°C for five hours. researchgate.net Upon cooling, the product often precipitates from the solution or can be precipitated by pouring the reaction mixture into ice-cooled water. researchgate.net The resulting solid is then typically filtered, dried, and recrystallized from a solvent like ethanol to achieve the desired purity. researchgate.netscispace.com

To improve the efficiency of Schiff base synthesis, researchers have explored various catalysts and optimized reaction conditions. The classical synthesis often requires prolonged heating and azeotropic distillation to remove the water formed during the reaction. scispace.com Modern approaches seek to accelerate the reaction and improve yields under milder conditions.

Catalysis plays a pivotal role in optimizing the synthesis. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Simple acid catalysts like a few drops of concentrated sulfuric acid or formic acid have been shown to be effective. researchgate.netsrce.hr

More advanced and environmentally friendly catalytic systems have also been developed. These include heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying the purification process. Calcined eggshell (CES), a natural and economic material, has been reported as an effective heterogeneous catalyst for Schiff base formation under solvent-free conditions, leading to good product yields in very short reaction times. scispace.com Other innovative catalysts include natural acids, such as those found in kaffir lime, which provide a green approach to synthesis. journalijar.com For specific applications, heterogeneous catalysts like the NKC-9 cation-exchange resin have been systematically studied to understand the effects of catalyst loading, particle size, and temperature on reaction kinetics. acs.org

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol, Reflux | Simple, common acid catalyst. | researchgate.net |

| Formic Acid | Ethanol, 50°C | Mild acidic conditions. | srce.hr |

| Calcined Eggshell (CES) | Solvent-free | Heterogeneous, eco-friendly, short reaction times. | scispace.com |

| Natural Acids (e.g., Kaffir Lime) | Solvent-free | Green, economical, high yield. | journalijar.com |

| NKC-9 Cation Exchange Resin | 367.15 to 401.15 K | Heterogeneous, allows for kinetic studies. | acs.org |

| Sulfated-TiO₂ | Not specified | Solid acid catalyst. | researchgate.net |

The choice of solvent can significantly impact the synthesis of this compound. Ethanol is the most frequently used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for refluxing. researchgate.netscispace.comtaylors.edu.my Absolute ethanol is sometimes specified to minimize the initial water content in the reaction mixture. researchgate.net Other solvents, such as methanol (B129727) and benzene (B151609), have also been utilized in the synthesis of related Schiff base derivatives and their metal complexes. srce.hrniscpr.res.in

The polarity of the solvent can influence the tautomeric equilibrium of the resulting Schiff base. In polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the keto-amine tautomer can be favored, whereas non-polar solvents tend to stabilize the enol-imine form. taylors.edu.my This can be significant as the properties and subsequent reactivity of the compound may differ depending on the dominant tautomeric form.

A major advancement in green chemistry is the development of solvent-free reaction conditions. scispace.comjournalijar.com These methods, often performed with catalytic assistance, not only reduce environmental impact by eliminating volatile organic solvents but can also lead to improved reaction selectivity, shorter reaction times, and simplified product purification. scispace.comjournalijar.com

| Solvent System | Typical Conditions | Observations | Reference |

|---|---|---|---|

| Ethanol | Reflux, 50-80°C | Most common solvent, good for recrystallization. | researchgate.netscispace.comtaylors.edu.my |

| Benzene | Reflux | Used for synthesis of metal complexes of the Schiff base. | niscpr.res.in |

| DMSO/DMF | Used for solubility/spectroscopic studies | Polar solvents can stabilize the keto-amine tautomer. | taylors.edu.my |

| Solvent-Free | Grinding or heating with catalyst | Eco-friendly, reduces reaction time, simplifies purification. | scispace.comjournalijar.com |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of the molecule's chemical and physical properties. Substitutions can be made on either the salicylaldehyde ring or the aniline ring. For example, reacting a substituted salicylaldehyde, such as 5-chloro-salicylaldehyde or 5-nitro-salicylaldehyde, with a chloroaniline can yield derivatives with altered electronic properties. sciensage.inforsc.org

One study reports the synthesis of 5-chloro salicylidene-p-chloro aniline by condensing 5-chloro salicylaldehyde with p-chloroaniline in ethanol. sciensage.info Another work details the preparation of derivatives from 5-nitrosalicylaldehyde and various anilines, including m-chloroaniline. rsc.org Similarly, substitutions on the aniline precursor are common. Schiff bases have been successfully synthesized from salicylaldehyde and both 2- and 4-chloroanilines, allowing for a comparative study of the isomers' properties. researchgate.net The versatility of the condensation reaction allows for the creation of a wide library of compounds with varied steric and electronic features.

| Salicylaldehyde Precursor | Aniline Precursor | Resulting Compound Name | Reference |

|---|---|---|---|

| Salicylaldehyde | 4-chloroaniline | N-salicylidene-4-chloroaniline | scispace.comresearchgate.net |

| 5-chloro-salicylaldehyde | 4-chloroaniline | 5-chloro salicylidene-p-chloro aniline | sciensage.info |

| 5-nitro-salicylaldehyde | 3-chloroaniline | 2-((E)-(3-chlorophenylimino)methyl)-4-nitrophenol | rsc.org |

| 3,5-di-tert-butyl-salicylaldehyde | 3-chloroaniline | N-3,5-di-tert-butyl-salicylidene-3-chloroaniline | researchgate.net |

Mechanochemical Routes in Schiff Base Synthesis

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, has emerged as a powerful, efficient, and green alternative to traditional solution-based synthesis. acs.org This solvent-free or minimal-solvent (liquid-assisted grinding, LAG) approach offers numerous advantages, including significantly reduced reaction times, high to excellent yields, and operational simplicity. researchgate.netnih.gov

The mechanochemical synthesis of Schiff bases is often as simple as co-grinding the solid aldehyde and amine precursors in a mortar and pestle or a ball mill. researchgate.net The reaction can be remarkably fast; for instance, some Schiff bases have been synthesized in just 3 minutes of grinding, achieving a 99% yield. acs.org In many cases, the grinding initially produces a paste-like mixture that subsequently solidifies into a crystalline product. rsc.org

This technique has been successfully applied to a broad range of aldehydes and amines. researchgate.net Studies comparing mechanochemical methods to conventional refluxing have shown that techniques like ball milling can shorten reaction times from hours to minutes and increase yields to over 90%. nih.gov The resulting products are often of high purity, sometimes eliminating the need for further recrystallization. The sustainability and efficiency of mechanochemistry make it an increasingly attractive method for the synthesis of this compound and its derivatives. researchgate.netnih.gov

| Method | Typical Reaction Time | Typical Yield | Key Features | Reference |

|---|---|---|---|---|

| Conventional Reflux | 1-12 hours | Variable, often 70-85% | Requires solvent, heating, and often purification. | researchgate.netscispace.comnih.gov |

| Mechanochemical (Grinding/Milling) | < 5 minutes to 30 minutes | Good to excellent (>90%) | Solvent-free, rapid, high yield, eco-friendly. | acs.orgresearchgate.netnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) Analysis

Fourier-transform infrared (FT-IR) spectroscopy serves as a powerful tool for the identification of functional groups and the elucidation of bonding characteristics within a molecule. The FT-IR spectrum of Salicylidene o-chloroaniline, typically recorded in a KBr pellet, reveals distinct vibrational modes corresponding to its key structural motifs.

The defining feature of a Schiff base is the azomethine or imine group (C=N). In the FT-IR spectrum of this compound, the characteristic stretching vibration of this group is observed at approximately 1614 cm⁻¹ nih.gov. This absorption is a strong indicator of the formation of the Schiff base linkage. The position of this band is sensitive to the electronic environment and conjugation within the molecule.

A significant feature in the spectrum of this compound is the presence of a broad absorption band at around 3437 cm⁻¹, which is attributed to the stretching vibration of the phenolic hydroxyl (O-H) group nih.gov. The broad nature of this peak suggests the involvement of the hydroxyl group in intramolecular hydrogen bonding with the nitrogen atom of the azomethine group, a common feature in ortho-hydroxy Schiff bases. This intramolecular hydrogen bond contributes to the planarity and stability of the molecule.

The stretching vibration of the phenolic C-O bond typically appears in the region of 1200-1300 cm⁻¹. While a specific value for this compound is not explicitly detailed in the available literature, this band is a crucial indicator of the phenolic moiety.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Phenolic O-H Stretch | 3437 | nih.gov |

| Azomethine C=N Stretch | 1614 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the precise mapping of the molecular structure of this compound.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays characteristic signals for the different types of protons present in the molecule. A distinct singlet is observed at approximately 13.17 ppm, which is assigned to the phenolic hydroxyl proton nih.gov. The significant downfield shift of this proton is a direct consequence of its involvement in the strong intramolecular hydrogen bond with the imine nitrogen.

The proton of the azomethine group (-CH=N-) gives rise to a singlet at around 8.63 ppm nih.gov. The chemical shift of this imine proton is indicative of the electronic density at the C=N bond. The aromatic protons of the salicylaldehyde (B1680747) and o-chloroaniline rings resonate as a complex multiplet in the region of 6.93 - 7.50 ppm nih.gov. The overlapping nature of these signals is due to the similar electronic environments of the protons on both aromatic rings.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Phenolic O-H | 13.17 | Singlet | nih.gov |

| Imine -CH=N- | 8.63 | Singlet | nih.gov |

| Aromatic Protons | 6.93 - 7.50 | Multiplet | nih.gov |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The carbon atom of the azomethine group (C=N) is typically observed at a downfield chemical shift of approximately 163.3 ppm nih.gov. This deshielding is characteristic of a carbon atom involved in a double bond with an electronegative nitrogen atom.

The phenolic carbon atom (C-OH) of the salicylaldehyde moiety resonates at around 161.4 ppm nih.gov. The chemical shifts of the other aromatic carbons provide further details about the electronic distribution within the benzene (B151609) rings. A comprehensive assignment of all carbon signals requires more detailed 2D NMR studies.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Azomethine C=N | 163.3 | nih.gov |

| Phenolic C-OH | 161.4 | nih.gov |

For N-salicylideneaniline derivatives, ssNMR, particularly ¹³C cross-polarization/magnetic angle spinning (CP/MAS) NMR, can distinguish between the enol-imine and keto-amine tautomeric forms. The chemical shifts of the imine carbon and the phenolic carbon are highly sensitive to the position of the proton in the intramolecular hydrogen bond (O-H···N vs. O···H-N). This allows for the unambiguous determination of the dominant tautomer in the solid state.

Furthermore, ssNMR can provide insights into the planarity of the molecule, which is influenced by the dihedral angle between the two aromatic rings. This conformational information is crucial for understanding the chromic properties (photochromism and thermochromism) often exhibited by this class of compounds. The packing of molecules in the crystal lattice, which can be probed by ssNMR, also plays a significant role in their solid-state behavior.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by absorption bands that correspond to specific electronic transitions within the chromophores of the molecule.

The UV-Vis spectrum of this compound, like other Schiff bases, is primarily defined by two types of electronic transitions: π-π* and n-π. The π-π transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated aromatic systems present in the molecule, including the benzene rings. The n-π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the azomethine nitrogen, to a π* antibonding orbital.

In a study on the closely related N-salicylidene-4-chloroaniline, the UV-Vis spectrum measured at room temperature showed a distinct absorption band at 280 nm, which was attributed to the π-π* transition within the benzene ring. researchgate.netresearchgate.net Another absorption band observed at 380 nm was assigned to the n-π* transition associated with the azomethine (-C=N) chromophore researchgate.netresearchgate.net. The absorption spectrum of salicylideneanilines generally presents a complex pattern of bands between 200 and 450 nm researchgate.net. The absorption between 250-400 nm in various solvents is indicative of the presence of the enolic form of the ligand researchgate.net.

Table 1: Electronic Transitions of a Related Salicylidene Chloroaniline Derivative

| Transition Type | Wavelength (λmax) | Chromophore |

|---|---|---|

| π-π* | 280 nm | Benzene Ring |

Data based on the UV-Vis spectrum of N-salicylidene-4-chloroaniline. researchgate.netresearchgate.net

The ionization constants (pKa values) of this compound, which correspond to the deprotonation of the phenolic hydroxyl group and the protonation of the imine nitrogen, can be determined spectrophotometrically. This method relies on the principle that the UV-Vis absorption spectrum of the compound changes as a function of the pH of the solution, due to the different electronic structures of the neutral, protonated, and deprotonated species.

By recording the absorption spectra of this compound in a series of buffer solutions with varying pH values, a set of spectral data is obtained. The presence of isosbestic points in the overlaid spectra indicates an equilibrium between two species. The ionization constant can then be calculated by analyzing the changes in absorbance at a specific wavelength as a function of pH. A study on the determination of acid dissociation constants of several substituted salicylideneanilines has demonstrated the utility of this spectrophotometric method in ethanol-water mixtures researchgate.net. The ionization constants for the imine nitrogen proton (Ka1) and the phenol (B47542) hydroxyl group proton (Ka2) can be determined using a spectrometric titration method at different temperatures in a buffer solution medium researchgate.net.

While specific experimental pKa values for this compound were not found in the provided search results, the methodology is well-established for this class of compounds. The data would typically be presented as in the hypothetical table below.

Table 2: Hypothetical Ionization Constants for this compound

| Ionization Constant | Description | pKa Value |

|---|---|---|

| pKa1 | Dissociation of the protonated imine nitrogen (-CH=NH+-) | (Not found) |

Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond UV-Vis spectroscopy, a range of advanced spectroscopic techniques are essential for a comprehensive characterization of this compound. These methods provide detailed information about the molecular structure, bonding, and functional groups.

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key vibrational bands would include the O-H stretch of the phenolic group, the C=N stretch of the azomethine group, and the C-Cl stretch of the chloroaniline ring. The NIST WebBook provides IR spectral data for this compound nist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the molecule. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The NIST WebBook contains the mass spectrum (electron ionization) for this compound nist.gov.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. Studies on related N-(methoxysalicylidene)-chloroaniline compounds have utilized this technique to investigate their structural properties iucr.org.

These techniques, when used in combination, allow for a thorough and unambiguous structural and electronic characterization of this compound.

Structural Investigations and Solid State Phenomena

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. For Salicylidene o-chloroaniline, also known as N-salicylidene-2-chloroaniline, this analysis provides fundamental data on its molecular conformation, internal bonding, and the manner in which molecules are arranged in the solid state.

Determination of Molecular Conformation in the Crystalline State

X-ray diffraction studies have successfully determined the molecular structure of this compound. The analysis confirms the compound exists in the enol-imine tautomeric form in the crystalline state. A key conformational feature of salicylideneaniline (B1219908) derivatives is the dihedral angle (φ) between the salicylidene ring and the N-phenyl ring. In the case of N-salicylidene-2-chloroaniline, the molecule is not planar. This non-planar conformation is a critical factor influencing its solid-state properties, particularly its photochromic behavior. Crystals of salicylideneaniline derivatives with significant dihedral angles (typically greater than 30°) are often photochromic, a property linked to the steric freedom available for photoinduced isomerization.

The molecular structure, as determined by X-ray diffraction, shows the displacement ellipsoids of the atoms and confirms the connectivity and stereochemistry of the molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Dihedral Angle (φ) between rings | > 30° (inferred for photochromic form) |

Elucidation of Intramolecular Hydrogen Bonding Networks

A predominant feature of the molecular structure of this compound is a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group (O-H) and the nitrogen atom of the imine group (C=N). This interaction creates a stable, quasi-six-membered ring (O—H⋯N—C—C—C). iucr.org The existence of this hydrogen bond is confirmed by the short distance between the oxygen and nitrogen atoms and is a characteristic feature of N-substituted salicylaldimines. znaturforsch.com This intramolecular hydrogen bond is crucial for the stability of the enol-imine tautomer and plays a significant role in the mechanisms of photochromism and thermochromism, which involve proton transfer from the oxygen to the nitrogen atom. znaturforsch.com

| Bond | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| O-H···N | O | N | Data not available | Data not available | ~2.55 - 2.62 | Data not available |

Note: The D···A distance is consistent with values reported for similar compounds, which range from 2.553(6) Å to 2.620(5) Å. znaturforsch.com

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of weaker intermolecular interactions. In salicylideneaniline derivatives, these can include van der Waals forces, π–π stacking interactions between aromatic rings, and other weak hydrogen bonds such as C-H···O contacts. iucr.orgmdpi.com For chloro-substituted compounds like this compound, C—Cl⋯O or C—Cl⋯π halogen bonds can also play a role in stabilizing the crystal structure. nih.gov The specific arrangement of molecules, whether in stacks, herringbone patterns, or more complex architectures, dictates the bulk properties of the material. The packing efficiency and the nature of the intermolecular contacts can influence the mechanical and chromic properties of the crystals. nih.govup.ac.za For instance, tightly packed structures may inhibit the conformational changes required for photochromism.

Polymorphism and Temperature-Induced Phase Transitions

Identification and Characterization of Novel Polymorphic Forms

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in salicylideneaniline derivatives. nih.govresearchgate.net Computational studies and experimental observations on the "photochromic polymorph of N-salicylidene-2-chloroaniline" strongly suggest that at least one other, non-photochromic or differently responsive, polymorph exists. rsc.org Different polymorphs of a single compound can exhibit distinct physical properties, including melting point, solubility, stability, and photo/thermochromic behavior. nih.gov The characterization of these polymorphs involves techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy. For example, polymorphs of a closely related dichloro derivative of N-salicylideneaniline have been identified, showing different mechanical responses to heat, such as jumping or blasting, which are directly attributed to differences in their crystal packing. nih.gov

Investigation of Temperature-Dependent Structural Transformations

Salicylideneaniline compounds are known to be sensitive to temperature, often exhibiting thermochromism, which is a reversible color change upon heating or cooling. These changes are frequently associated with temperature-induced structural transformations or phase transitions. rsc.org Such transitions can be investigated using variable-temperature single-crystal X-ray diffraction (VT-SCXRD), which allows for the monitoring of changes in unit cell parameters, molecular conformation, and crystal packing as a function of temperature. rsc.org For instance, studies on related compounds have shown that the dihedral angle between the aromatic rings can vary with temperature. researchgate.net In some cases, heating can induce a solid-state phase transition from one polymorph to another. nih.gov For a dichloro derivative, a reversible transition between a low-temperature form (Form III) and a high-temperature form (Form IV) was observed via DSC and variable-temperature powder X-ray diffraction. nih.gov While specific studies on the temperature-induced phase transitions of this compound are not detailed in the available literature, the behavior of analogous compounds suggests that this is a probable and important area of its solid-state chemistry. rsc.orgrsc.org

Conformational Analysis in the Solid State

The spatial arrangement of the salicylidene and o-chloroaniline moieties in the crystal lattice defines the conformation of this compound. This conformation is not rigid but is rather a delicate balance of intramolecular steric and electronic effects, as well as intermolecular forces within the crystal.

Role of Dihedral Angles in Determining Solid-State Behavior

A critical parameter governing the solid-state properties of this compound and related salicylideneaniline derivatives is the dihedral angle (φ) between the planes of the salicylidene and the aniline (B41778) rings. This angle is a direct measure of the non-planarity of the molecule. Research has established a strong correlation between the magnitude of this dihedral angle and the photochromic or thermochromic behavior of the compound in the solid state.

In a key study by Johmoto et al. on the crystal structures of various salicylideneaniline derivatives, including N-salicylidene-2-chloroaniline, a "planarity rule" was proposed. This rule suggests that crystals with significantly non-planar molecules, characterized by large dihedral angles (typically greater than 30°), tend to be photochromic. Conversely, compounds with a more planar conformation (dihedral angles less than 20°) are generally non-photochromic but may exhibit thermochromism. Molecules with dihedral angles falling between 20° and 30° can exhibit either behavior. This non-planarity is often a result of steric hindrance between the hydrogen atom on the imine carbon and the ortho-substituted chlorine atom on the aniline ring.

The specific dihedral angle for N-salicylidene-2-chloroaniline, as determined by X-ray diffraction analysis, provides a quantitative measure of its molecular conformation in the crystalline state. This value is instrumental in predicting and understanding its potential for solid-state isomerization reactions.

| Parameter | Description | Significance |

| Dihedral Angle (φ) | The angle between the plane of the salicylidene ring and the plane of the o-chloroaniline ring. | A key indicator of molecular planarity and a predictor of photochromic or thermochromic behavior in the solid state. |

Data derived from crystallographic studies of N-salicylidene-2-chloroaniline and related compounds.

Influence of Free Volume and Packing Density on Molecular Conformation

Beyond the intramolecular dihedral angle, the arrangement of molecules within the crystal lattice, described by packing density and the available free volume, plays a profound role in dictating the molecular conformation and, consequently, the material's properties. The packing efficiency in a crystal is often quantified by the Kitaigorodskii packing index (C packing), which is the ratio of the volume occupied by the molecules to the total volume of the unit cell.

A loosely packed crystal structure, characterized by a lower packing index and a larger free volume (or void volume), provides the necessary space for a molecule to undergo significant conformational changes, such as the isomerization required for photochromism. In contrast, a densely packed crystal with minimal free volume can restrict such molecular motion, often favoring thermochromic behavior, which typically involves more subtle structural rearrangements.

The introduction of bulky substituents on the salicylideneaniline framework has been shown to increase the free volume within the crystal, thereby promoting photochromic activity. For this compound, the size and position of the chlorine atom influence the crystal packing. The interplay between achieving a stable, closely packed arrangement and accommodating the non-planar conformation dictated by the dihedral angle is a defining feature of its solid-state structure.

Detailed analysis of the crystallographic data for this compound allows for the calculation of these packing parameters, providing a clearer understanding of the environmental constraints imposed on the molecule within the crystal.

| Parameter | Description | Influence on Conformation and Behavior |

| Free Volume | The unoccupied space within the crystal lattice. | A larger free volume can accommodate the conformational changes associated with photoisomerization. |

| Packing Density | A measure of how efficiently the molecules are packed in the unit cell (often expressed as the Kitaigorodskii packing index). | Higher packing density can restrict molecular motion, potentially inhibiting photochromism and favoring thermochromism. |

These parameters are calculated from the unit cell dimensions and molecular volume obtained from single-crystal X-ray diffraction data.

Quantum Chemical and Computational Modeling of Salicylidene O Chloroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of Schiff bases like Salicylidene o-chloroaniline. Methods such as DFT/B3LYP with a 6-31G(d,p) basis set have been effectively used to calculate various molecular, electronic, and spectroscopic parameters. asianpubs.org

The initial step in most computational studies involves the geometry optimization of the molecule to find its most stable conformation (the lowest energy state on the potential energy surface). For this compound and its isomers, DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These optimized geometries represent the foundational data upon which further electronic and spectroscopic properties are calculated. scispace.com The process ensures that the theoretical calculations correspond to a true energy minimum, which is confirmed by ensuring there are no negative vibrational frequencies. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher chemical reactivity, greater polarizability, and potential for biological activity. sapub.orgnih.gov

For Schiff bases derived from salicylaldehyde (B1680747) and chloroanilines, DFT calculations have been used to determine these energy gaps. For instance, the calculated energy gap for the Salicylidene 2-chloroaniline (B154045) was found to be 4.01 eV. researchgate.net This value is a key indicator of intramolecular charge transfer capabilities within the molecule. sapub.org

| Compound | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| Salicylidene 2-chloroaniline | DFT | 4.01 |

| Salicylidene 4-chloroaniline | DFT | 3.98 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. researchgate.netnih.gov For this compound, NBO analysis provides a detailed understanding of the interactions between filled and vacant orbitals. This analysis can identify significant orbital overlaps, such as those contributing to the stability of the molecule through electron delocalization from lone pairs of oxygen and nitrogen atoms into antibonding orbitals. These hyperconjugative interactions are crucial for understanding the electronic structure and stability of the Schiff base. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.netmdpi.com This comparison is crucial for confirming the molecular structure and understanding its vibrational and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and limitations of the computational method. The calculated IR spectra for Salicylidene chloroaniline derivatives show good agreement with experimental data, helping to assign specific vibrational modes, such as the characteristic azomethine (-C=N-) stretching frequency. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. For a related compound, N-salicylidene-4-chloroaniline, the longest wavelength π-π* transition was calculated to be at 344.0 nm. asianpubs.org Experimental spectra for the same compound show a band at 380 nm assigned to the n-π* transition of the azomethine chromophore and a band at 280 nm for the π-π* transition in the benzene (B151609) ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to confirm the structure. researchgate.net For N-salicylidene-4-chloroaniline, experimental ¹H NMR shows aromatic protons in the 6.9-7.96 ppm range, an imine proton at 8.73 ppm, and a phenolic proton at 13.05 ppm. researchgate.net The close correlation between simulated and experimental spectra confirms the successful synthesis and characterization of the compound. researchgate.net

| Spectroscopy Type | Experimental Data (N-salicylidene-4-chloroaniline) | Theoretical Calculation (N-salicylidene-4-chloroaniline) |

|---|---|---|

| UV-Vis (λmax) | 280 nm (π-π), 380 nm (n-π) researchgate.net | 344.0 nm (π-π*) asianpubs.org |

| FTIR (cm⁻¹) | ~1610-1630 (C=N stretch) researchgate.net | Comparable values confirm structure researchgate.net |

| ¹H NMR (ppm) | 8.73 (-CH=N-), 13.05 (-OH) researchgate.net | Comparable values confirm structure researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful method for investigating the properties of electronic excited states. rsc.orgrsc.orgsemanticscholar.org It is commonly used to calculate vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. asianpubs.org For this compound, TD-DFT calculations are essential for understanding its photochromic behavior. rsc.org These calculations help elucidate the nature of electronic transitions, such as n→π* and π→π*, and provide insight into the charge distribution in the excited state. asianpubs.org By modeling the potential energy surfaces of excited states, TD-DFT can predict the pathways for photochemical reactions like photoisomerization. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid QM/MM simulations are advanced computational techniques that combine the high accuracy of quantum mechanics for a chemically active region with the efficiency of molecular mechanics for the surrounding environment. rsc.orgnih.govnih.gov This approach is particularly useful for studying reactions in complex environments, such as the solid state or in solution.

For this compound, a QM/QM hybrid simulation (a related technique using two different levels of QM theory) was used to investigate its photoisomerization reactions in the solid state. rsc.org The simulation, which propagated molecular dynamics on a potential energy surface constructed from TD-DFT and DFT calculations, revealed two competing reaction pathways for the cis-enol isomer upon photoexcitation. rsc.org

Reactive Pathway: The molecule undergoes an ultrafast intramolecular proton transfer (occurring within approximately 25 fs) to form a cis-keto intermediate. This is followed by a pedal motion that leads to the formation of the trans-keto photochromic product. rsc.org

Non-reactive Pathway: The molecule follows a radiationless de-excitation pathway to return to the ground state without forming a product. rsc.org

These simulations demonstrated that both pathways occur with roughly equal probability and provided a detailed atomistic mechanism for the photochromism of this compound in the crystalline phase. rsc.org

Molecular Dynamics (MD) Simulations for Time-Dependent Behavior

While quantum chemical methods are excellent for describing electronic changes and reactions, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecules on longer timescales. Ab initio MD (AIMD) methods, such as Car-Parrinello molecular dynamics (CPMD), combine quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of atomic and molecular movement over time. mdpi.com

For systems like this compound, MD simulations can provide insights into:

Vibrational Dynamics: How the atoms within the molecule vibrate and how these vibrations couple to the electronic states, influencing reaction rates.

Lattice Effects: How the collective motions of the molecules in the crystal lattice (phonons) affect the reaction pathway and energy dissipation.

Conformational Changes: Tracking the large-scale conformational changes, such as the pedal motion, over picoseconds, providing a bridge between the ultrafast quantum events and the macroscopic behavior of the crystal. rsc.org

Simulations typically track the system's evolution over tens of picoseconds, using time steps on the order of 0.1 to 1.0 femtoseconds. mdpi.com By analyzing the trajectories of the atoms, researchers can understand the structural evolution and the role of thermal fluctuations in overcoming reaction barriers.

| Simulation Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| QM Method | DFT / TD-DFT | Electronic structure, potential energy surfaces, reaction pathways |

| MD Method | AIMD (e.g., CPMD) | Atomic trajectories, vibrational dynamics, time-dependent structural changes |

| Simulation Timescale | Femtoseconds (fs) to Picoseconds (ps) | Observation of ultrafast events (proton transfer) and subsequent relaxation |

| Time Step | ~0.1 - 1.0 fs | Numerical stability and accuracy of the integration of equations of motion |

First-Principles Calculations for Tautomerization Mechanisms

The core chemical transformation in this compound is tautomerization—specifically, the enol-keto isomerization driven by an intramolecular proton transfer. First-principles calculations, which are based directly on quantum mechanical theory without empirical parameters, are the gold standard for investigating these mechanisms. aps.org

Density Functional Theory (DFT) is a widely used first-principles method to study the ground-state tautomerization. aps.orgtandfonline.com By mapping the potential energy surface, DFT calculations can precisely determine the structures of the stable enol and keto tautomers and, crucially, the transition state that connects them. aps.org

Key findings from such calculations include:

Relative Stability: In the gas phase, the enol form is significantly more stable than the keto form. For the parent compound salicylideneaniline (B1219908), the energy difference is calculated to be around 13.2 kcal/mol. aps.org

Energy Barrier: These calculations can determine the activation energy barrier for the proton transfer, which is a critical parameter for understanding the thermal stability of the keto form.

Influence of Crystal Environment: First-principles calculations on the molecular crystal reveal that intermolecular interactions, such as hydrogen bonds, can dramatically alter the relative stability of the tautomers. aps.org The crystal packing can electrostatically stabilize the trans-keto form, making the photochromic state more accessible and persistent than it would be for an isolated molecule. aps.org

These calculations confirm that the stabilization of the colored keto form in the crystal is not just an intrinsic property of the molecule but a cooperative effect arising from the specific arrangement of molecules in the solid state. aps.org

| Computational Finding | Methodology | Significance |

|---|---|---|

| ESIPT Timescale | QM/QM MD Simulation | Occurs in ~25 fs, identifying it as the primary ultrafast step post-excitation. rsc.org |

| Isomerization Pathway | QM/QM MD Simulation | Proceeds via a cis-keto intermediate and a pedal motion through a conical intersection. rsc.org |

| Relative Tautomer Stability (Gas Phase) | First-Principles (DFT) | The enol form is significantly more stable (~13.2 kcal/mol) than the keto form in isolation. aps.org |

| Crystal Stabilization | First-Principles (DFT) | Intermolecular hydrogen bonds in the crystal lattice electrostatically stabilize the trans-keto form. aps.org |

Photophysical and Photochemical Mechanisms

Photochromism in Salicylidene o-chloroaniline and its Derivatives

Photochromism in this compound is characterized by a reversible color change upon exposure to light. This phenomenon is underpinned by the light-induced transformation from the more stable enol form to the metastable keto form. The process is initiated by the absorption of a photon, which triggers a cascade of ultrafast molecular events.

Detailed Enol-Keto Photoisomerization Mechanisms

The photoisomerization from the enol to the keto form in salicylideneanilines is a multi-step process that begins with the absorption of ultraviolet light. This excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The primary and most crucial event following photoexcitation is an Excited State Intramolecular Proton Transfer (ESIPT).

Upon excitation, the acidity of the phenolic hydroxyl group and the basicity of the imine nitrogen atom are significantly increased. This facilitates the transfer of the proton from the oxygen to the nitrogen atom, leading to the formation of a cis-keto tautomer in its excited state. This proton transfer is an extremely rapid, barrierless process.

Following the ESIPT, the excited cis-keto intermediate can undergo further geometric relaxation. A key step in the photochromic process is the isomerization from the cis-keto to the trans-keto form. This transformation is believed to proceed through a pedal-like motion or twisting around the C-N bond, which requires a certain degree of conformational freedom. The resulting trans-keto isomer is responsible for the new absorption band in the visible region, leading to the observed color change. The reverse reaction, from the colored keto form back to the colorless enol form, can be initiated by visible light or occur thermally.

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Theoretical studies on salicylideneaniline (B1219908) and its derivatives, including the chloro-substituted variant, have shed light on the ultrafast nature of the ESIPT process. Non-adiabatic dynamics simulations have shown that for a chloro-substituted derivative, the ESIPT occurs on an incredibly short timescale of approximately 46 femtoseconds. researchgate.net This indicates that the proton transfer is essentially a barrierless process on the excited state potential energy surface.

The driving force for this rapid transfer is the significant energy difference between the enol and keto forms in the excited state. For a chloro-substituted salicylideneaniline, the energy difference before and after the proton transfer reaction in the excited state has been calculated to be 8.97 kcal/mol. researchgate.net This substantial energy drop ensures the unidirectional and efficient nature of the ESIPT.

The substitution of a chlorine atom on the aniline (B41778) ring has been shown to influence the electronic properties and, consequently, the ESIPT dynamics. Compared to the parent salicylideneaniline, the chloro-substituent can hinder the decrease in aromaticity upon photoexcitation, leading to a smaller energy difference between the ground and excited states and a smaller Stokes shift. researchgate.net For instance, the calculated Stokes shift for the chloro-derivative is 200 nm, which is smaller than that of the unsubstituted salicylideneaniline (257 nm). researchgate.net

Interplay between Molecular Conformation and Crystalline Environment on Photochromism

The photochromic behavior of this compound in the solid state is profoundly influenced by both its intrinsic molecular conformation and the way the molecules are packed in the crystal lattice. advanceseng.com A crucial factor is the dihedral angle between the salicylidene and the aniline rings. Generally, salicylideneanilines with a more planar conformation tend to be non-photochromic, while those with a more twisted or non-planar conformation are often photochromic. researchmap.jpacs.org

This "planarity rule" is rationalized by the steric requirements of the photoisomerization process. The transformation from the cis-keto to the trans-keto form involves significant atomic motion, which is sterically hindered in a tightly packed, planar crystal structure. In contrast, a more twisted conformation creates more free volume around the molecule, allowing for the necessary geometric changes to occur.

The crystal structure of N-salicylidene-2-chloroaniline reveals specific intermolecular interactions and packing motifs that dictate its photochromic activity. The arrangement of molecules in the crystal can either facilitate or inhibit the conformational changes required for photoisomerization. Therefore, understanding the crystal engineering principles is key to designing salicylideneaniline derivatives with desired photochromic properties.

Exploration of Excited State Relaxation Dynamics and Reaction Pathways

Fluorescence from the cis-keto form: The excited cis-keto tautomer can decay radiatively back to its ground state by emitting a photon.

Isomerization to the trans-keto form: As discussed, this is the productive pathway for photochromism, leading to the colored species.

Internal Conversion (IC): The molecule can undergo non-radiative decay back to the enol ground state, dissipating the absorbed energy as heat. This process can compete with the ESIPT itself. nih.gov

Thermochromism and Temperature-Dependent Tautomerism

Thermochromism in this compound refers to the reversible change in color as a function of temperature. This phenomenon is a direct consequence of a shift in the tautomeric equilibrium between the enol and keto forms in the ground electronic state.

Investigation of Ground-State Enol-Keto Tautomeric Equilibria

In the ground state, the enol form of salicylideneanilines is generally more stable than the keto form. libretexts.org However, the energy difference between these two tautomers can be small enough to allow for a temperature-dependent equilibrium. As the temperature is lowered, the equilibrium shifts to favor the thermodynamically more stable tautomer.

For many salicylideneanilines, including chloro-substituted derivatives, cooling leads to a population increase of the keto form, resulting in a color change. researchgate.net This indicates that in these systems, the keto (or NH) form is enthalpically favored at lower temperatures. At room temperature, the enol (or OH) form is predominantly populated. As the temperature is decreased, the absorption bands corresponding to the enol form decrease in intensity, while new bands assigned to the keto form emerge and grow. researchgate.net

| Substituent (X) | ΔG°298K (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| -N(CH₃)₂ | -1.21 ± 0.04 | -11.2 ± 0.8 | -33 ± 4 |

| -OCH₃ | 1.55 ± 0.04 | -7.9 ± 0.4 | -32 ± 2 |

| -CH₃ | 2.84 ± 0.04 | -6.2 ± 0.4 | -30 ± 1 |

| -COCH₃ | 6.23 ± 0.04 | -2.0 ± 0.4 | -28 ± 1 |

| -CN | 6.85 ± 0.08 | -2.9 ± 0.4 | -33 ± 2 |

| -NO₂ | 7.65 ± 0.08 | -1.6 ± 0.4 | -31 ± 2 |

Impact of Temperature on Tautomeric Population Distribution

The equilibrium between the enol and keto tautomers of salicylideneanilines can be sensitive to temperature, a phenomenon known as thermochromism. In many salicylideneanilines, the enol form is more stable at room temperature. As the temperature is lowered, the equilibrium can shift to favor the keto form, leading to a noticeable color change. This shift is driven by the relative energies of the ground states of the two tautomers.

While the general principle of thermochromism is well-established for salicylideneanilines, specific quantitative data on the temperature-dependent tautomeric population distribution for this compound is not extensively available in the reviewed literature. However, studies on related compounds provide a framework for understanding this behavior. For instance, in hydrocarbon solutions, many salicylideneanilines exhibit a significant spectral change with decreasing temperature, indicating a shift from the enol form to the keto form at lower temperatures. At 297 K, the enol form is typically exclusively populated, while at 77 K, the keto form becomes dominant researchgate.net. This behavior is attributed to the aggregation of molecules at lower temperatures, which controls the proton tautomerization. It is important to note that in the solid state, the tautomeric equilibrium is also influenced by crystal packing and intermolecular interactions.

Table 1: General Temperature-Dependent Tautomeric Shift in Salicylideneanilines

| Temperature | Predominant Tautomeric Form in Solution |

|---|---|

| Room Temperature (297 K) | Enol |

| Low Temperature (77 K) | Keto |

Dual Fluorescence Phenomena

Certain salicylideneaniline derivatives exhibit dual fluorescence, emitting light at two distinct wavelengths. This phenomenon is often a hallmark of excited-state intramolecular proton transfer (ESIPT).

The process of ESIPT involves the transfer of a proton from the hydroxyl group to the imine nitrogen within the molecule upon photoexcitation. This creates an excited keto tautomer from the initially excited enol form. Both the excited enol and the excited keto species can be emissive, giving rise to two fluorescence bands. The higher-energy emission is typically assigned to the locally excited enol form, while the lower-energy, red-shifted emission is attributed to the keto tautomer formed via ESIPT.

While the ESIPT mechanism is a well-documented origin for dual fluorescence in many organic molecules, including some salicylideneanilines, specific studies confirming and detailing this phenomenon for this compound were not found in the available literature. Therefore, a definitive statement on the origins of dual emission for this specific compound cannot be made without further experimental data.

The characterization of emission bands involves identifying their peak wavelengths and calculating the corresponding Stokes shifts. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant structural rearrangement in the excited state, such as that occurring during ESIPT.

Structure-Photochromism Relationships

Photochromism in salicylideneanilines, the reversible change in color upon irradiation with light, is intimately linked to the molecule's three-dimensional structure and its arrangement in the crystalline state.

A key structural parameter that governs the photochromic behavior of salicylideneanilines is the dihedral angle (θ) between the salicylidene and aniline rings. Extensive research has established a strong correlation between this angle and the photoactivity of these compounds in the crystalline state.

A seminal study by Johmoto et al. (2012) analyzed the crystal structures of several salicylideneaniline derivatives, including N-salicylidene-2-chloroaniline. nih.govresearchgate.net This research established a general rule for predicting photochromism based on the dihedral angle:

Crystals with dihedral angles greater than 30° are generally photochromic.

Crystals with dihedral angles less than 20° are typically non-photochromic.

Crystals with dihedral angles between 20° and 30° can be either photochromic or non-photochromic. nih.gov

For N-salicylidene-2-chloroaniline, the dihedral angle was determined to be 25.1°. nih.gov This value falls within the intermediate range, suggesting that its photochromic behavior could be sensitive to other factors.

Table 2: Correlation of Dihedral Angle with Photochromism in Salicylideneanilines

| Dihedral Angle (θ) | Predicted Photochromic Behavior | Dihedral Angle of this compound |

|---|---|---|

| θ > 30° | Photochromic | 25.1° |

| 20° < θ < 30° | Photochromic or Non-photochromic | |

| θ < 20° | Non-photochromic |

While the dihedral angle is a primary indicator, the crystal packing density and steric hindrance also play crucial roles in modulating the photochromic properties of salicylideneanilines. The photochromic transformation from the enol to the trans-keto form involves a significant conformational change, often referred to as "pedal motion." nih.gov

For a crystal to be photochromic, there must be sufficient free volume within the crystal lattice to accommodate this molecular motion. A high packing density can restrict this movement and thus inhibit photochromism, even if the dihedral angle is favorable. rsc.org Similarly, intermolecular steric hindrance, where neighboring molecules are too closely packed, can prevent the necessary isomerization for the photochromic effect to occur. nih.govresearchgate.net Therefore, even for molecules with dihedral angles greater than 30°, dense crystal packing or significant steric hindrance can lead to non-photochromic behavior. nih.govresearchgate.net The interplay of these factors determines the ultimate photoresponsive nature of crystalline this compound.

Data Mining and Machine Learning Approaches for Photochromism Prediction

The prediction of photochromic behavior in crystalline solids is a complex challenge, traditionally reliant on empirical rules derived from extensive experimental observations. However, the increasing availability of large datasets of molecular and crystal structures has paved the way for more sophisticated, data-driven approaches. Data mining and machine learning (ML) are now emerging as powerful tools to uncover the subtle relationships between structure and photochromic properties, offering the potential to accelerate the discovery and design of new photoresponsive materials.

The Challenge of Predicting Solid-State Photochromism

Salicylideneanilines (SAs), including this compound, are a class of compounds known for their T-type photochromism, which involves a reversible transformation between the enol and trans-keto isomers upon light irradiation. nih.govacs.orgnih.gov This process is highly sensitive to the molecular conformation and the packing environment within the crystal lattice. nih.govadvanceseng.com A key structural feature is the dihedral angle (φ) between the salicylidene and aniline rings. A long-standing empirical rule, the "SA planarity rule," suggested that SAs with a more twisted conformation (larger dihedral angle) are more likely to be photochromic, as this provides the necessary free volume for the isomerization to occur. researchgate.netresearchgate.net Conversely, planar molecules are often non-photochromic due to close packing in the crystal that inhibits the necessary structural changes. researchgate.net

While this rule has been a useful guideline, a growing number of exceptions have been reported, indicating that other structural parameters also play a crucial role. nih.govacs.org This complexity makes the a priori prediction of photochromism from molecular structure alone a significant scientific challenge.

A Data-Driven Approach to Understanding Photochromism

To address this challenge, recent research has focused on applying data mining and machine learning techniques to a comprehensive dataset of SA derivatives. nih.govacs.org In a notable study, a dataset of over 331 SA molecules, including their molecular and crystal structural information, was compiled from decades of published research. nih.govacs.org By analyzing this dataset, researchers aimed to identify the key structural descriptors that govern photochromism and to build a predictive model.

The analysis confirmed that the dihedral angle is indeed the most dominant structural parameter influencing photochromism. nih.govacs.org However, it also revealed the significant contribution of other factors, particularly the Hirshfeld surface volume , which relates to the packing density of the molecules in the crystal. nih.govacs.org Other important, albeit less influential, parameters included the packing index, void volume per molecule, and density. acs.org

These findings provide a more nuanced understanding of the structural requirements for photochromism. It is not merely the twist of the molecule that matters, but also the available space around it. For instance, SAs with bulky, electrically neutral hydrocarbon groups (like tert-butyl) tend to adopt a more sterically hindered conformation and pack less efficiently, leaving more void space and thus favoring photochromism. nih.govacs.org In contrast, substituents that can form strong intermolecular interactions, such as fluorine or pyridine groups, tend to lead to denser, more planar structures that are less likely to be photochromic. nih.govacs.org

Predictive Machine Learning Models

Building on these insights, a machine learning model was developed to predict the photochromic properties of SA crystals. nih.govacs.org Using a binary classification algorithm (XGBoost), the model was trained on the dataset of known photochromic and non-photochromic SAs, using the identified structural features as inputs.

The performance of the machine learning model was remarkably high, achieving a prediction accuracy of over 85%. nih.govacs.org This demonstrates the potential of machine learning to serve as a powerful tool for the virtual screening and rational design of new photochromic materials. By inputting the structural features of a candidate molecule, such as this compound, the model can predict with a high degree of confidence whether it is likely to exhibit photochromism in the crystalline state.

The contributions of the various structural features to the model's predictive power can be quantified using techniques like SHAP (SHapley Additive exPlanations) values. Such analyses have confirmed that the dihedral angle and Hirshfeld surface volume are the most influential factors in the prediction. nih.gov

The success of these data mining and machine learning approaches represents a significant step forward in the study of photochromic materials. It moves beyond simple empirical rules to a more comprehensive, data-driven understanding of the complex interplay of factors that govern photo-responsiveness in the solid state. For a specific compound like this compound, while detailed experimental photophysical data may not be widely available, its structural parameters can be used as inputs for such validated machine learning models to predict its photochromic potential. This predictive capability is invaluable for guiding synthetic efforts and accelerating the discovery of novel materials with tailored photochromic properties.

Coordination Chemistry and Metal Complexation

Salicylidene o-chloroaniline as a Schiff Base Ligand

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of ligands in coordination chemistry. The imine nitrogen, with its lone pair of electrons, serves as a primary coordination site for metal ions. This compound, derived from the condensation of salicylaldehyde (B1680747) and o-chloroaniline, is a notable example of a Schiff base ligand that has been extensively studied for its ability to form stable transition metal complexes hakon-art.comresearchgate.netzenodo.org.

The synthesis of this compound is typically achieved through a straightforward condensation reaction between salicylaldehyde and o-chloroaniline. This reaction involves the nucleophilic attack of the primary amine group of o-chloroaniline on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic imine bond researchgate.netresearchgate.net. The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and may be facilitated by refluxing the mixture hakon-art.com.

The design of this compound as a ligand is predicated on the presence of key donor atoms that can coordinate to a metal center. In this case, the ligand typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the azomethine nitrogen niscpr.res.in. The deprotonation of the phenolic hydroxyl group upon complexation creates a negatively charged oxygen donor, which forms a strong covalent bond with the metal ion. Simultaneously, the nitrogen atom of the imine group donates its lone pair of electrons to the metal center. This dual coordination results in the formation of a stable six-membered chelate ring, a common feature in complexes of salicylaldehyde-derived Schiff bases.

The denticity of the ligand, or the number of donor atoms that can bind to a central metal atom, is a crucial aspect of its design. While this compound typically behaves as a bidentate ligand, modifications to the salicylaldehyde or aniline (B41778) precursors could potentially introduce additional donor groups, thereby increasing the ligand's denticity.

The synthesis of transition metal complexes with this compound generally involves the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. For instance, a Co(II) complex has been synthesized by reacting N-salicylidene-p-chloroaniline (a positional isomer of the subject compound) with a cobalt salt in a 2:1 ligand-to-metal ratio researchgate.netzenodo.org. Similarly, a Cu(II) complex of N-salicylidene-p-chloroaniline has also been reported semanticscholar.org.

The general procedure involves dissolving the Schiff base ligand in a solvent, often ethanol, and then adding a solution of the metal salt (e.g., cobalt(II) chloride or copper(II) chloride) to the ligand solution. The reaction mixture is then typically refluxed for a period to ensure complete complex formation. Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. The resulting complexes are often colored, with the specific color depending on the transition metal and its coordination geometry. For example, a Co(II) complex with a related Schiff base was reported to be brown researchgate.net.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound. FT-IR, UV-Vis, and NMR spectroscopy provide valuable insights into the coordination of the ligand to the metal center.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for confirming the coordination of this compound to a metal ion. The comparison of the FT-IR spectrum of the free ligand with that of its metal complex reveals characteristic shifts in the vibrational frequencies of key functional groups.

A crucial band in the spectrum of the free Schiff base is that of the phenolic O-H stretching vibration. This band is typically broad and appears in the region of 3400-3200 cm⁻¹. Upon complexation and deprotonation of the hydroxyl group, this band disappears, providing strong evidence for the coordination of the phenolic oxygen to the metal ion.

Another significant vibrational mode is the C=N (azomethine) stretch. In the free ligand, this band is typically observed around 1610-1630 cm⁻¹. When the ligand coordinates to a metal ion through the azomethine nitrogen, the electron density in the C=N bond is altered, leading to a shift in its stretching frequency. This shift is often to a lower wavenumber, indicating a weakening of the C=N bond upon coordination. For a Co(II) complex of a related salicylidene aniline, the C=N stretching frequency was observed to shift upon complexation mdpi.com.

Furthermore, new bands that are not present in the spectrum of the free ligand may appear in the far-infrared region of the complex's spectrum. These bands are typically assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the formation of coordinate bonds.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| Phenolic O-H | ~3400-3200 | Absent | Deprotonation and coordination of phenolic oxygen |

| Azomethine C=N | ~1610-1630 | Shifted (typically lower) | Coordination of azomethine nitrogen |

| Metal-Oxygen (M-O) | Absent | ~500-600 | Formation of M-O bond |

| Metal-Nitrogen (M-N) | Absent | ~400-500 | Formation of M-N bond |

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The UV-Vis spectrum of this compound exhibits absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine group.

Upon complexation with a transition metal ion, significant changes in the electronic spectrum are observed. The bands corresponding to the intraligand transitions may undergo a bathochromic (red) or hypsochromic (blue) shift. More importantly, new absorption bands may appear in the visible region of the spectrum. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal d-orbitals. The presence of these d-d transition bands is characteristic of transition metal complexes and provides information about the geometry of the coordination sphere around the metal ion. For instance, the electronic spectrum of a Co(II) complex with a similar Schiff base ligand showed an absorption band consistent with an octahedral geometry mdpi.com.

| Transition Type | Free Ligand (nm) | Metal Complex (nm) | Interpretation |

| π → π | ~250-300 | Shifted | Perturbation of ligand orbitals upon coordination |

| n → π | ~320-380 | Shifted | Involvement of nitrogen lone pair in coordination |

| d-d transitions | Absent | Visible region | Indicates complex formation and provides geometric information |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a valuable technique for characterizing the diamagnetic metal complexes of this compound. The ¹H NMR spectrum of the free ligand shows distinct signals for the various protons in the molecule.